molecular formula C8H5BrN2O2 B6248005 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid CAS No. 783302-18-1

6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid

Cat. No.: B6248005
CAS No.: 783302-18-1
M. Wt: 241
InChI Key:
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Description

6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2 It is characterized by a pyrrolo[1,2-c]pyrimidine core structure substituted with a bromine atom at the 6-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-bromo-2-aminopyrimidine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the carboxylic acid . The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, followed by acidic workup to obtain the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Coupling Reactions: Often require palladium catalysts and bases like potassium phosphate in solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 6-amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. For instance, its potential antiviral activity may involve inhibition of viral enzymes or interference with viral replication processes. Similarly, its anticancer properties could be related to the inhibition of key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
  • 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • Furo[3,2-b]pyridine-6-carboxylic acid

Uniqueness

6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

783302-18-1

Molecular Formula

C8H5BrN2O2

Molecular Weight

241

Purity

95

Origin of Product

United States

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